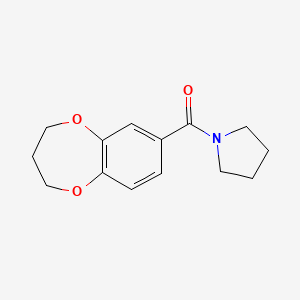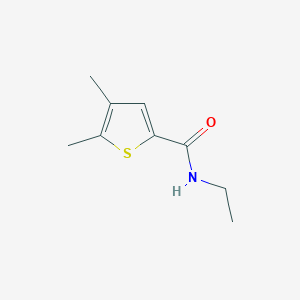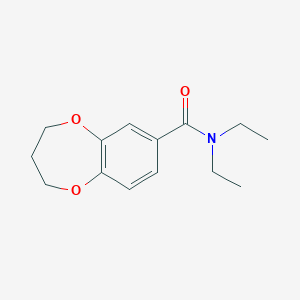
N,N-diethylquinoline-8-carboxamide
Descripción general
Descripción
N,N-diethylquinoline-8-carboxamide (DECA) is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DECA is a versatile compound that can be synthesized through different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Auxiliary in Metal-Catalyzed Reactions :
- N-quinolyl carboxamides, a class to which N,N-diethylquinoline-8-carboxamide belongs, are used as auxiliaries in metal-catalyzed directed C-H functionalization reactions. A method to convert N-quinolyl carboxamides to primary amides enhances the synthetic utility of these compounds in complex amino acid synthesis (Zhang et al., 2019).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition :
- Quinoline-8-carboxamides have been investigated as inhibitors of PARP-1, an important target in drug design due to its therapeutic activities. These inhibitors can be used to treat various conditions, including cancer, and are notable for their requirement of an intramolecular hydrogen bond (Lord et al., 2009).
Cystic Fibrosis Treatment :
- Certain quinoline-3-carboxamides have been identified as CFTR potentiators, specifically N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), which is FDA-approved for treating cystic fibrosis patients with the G551D mutation. These compounds were discovered through high-throughput screening and optimized for potency and pharmacokinetic properties (Hadida et al., 2014).
Antitumor Agents :
- Phenylquinoline-8-carboxamides have been synthesized and evaluated as antitumor agents. Their effectiveness is dependent on the position of the phenyl ring, which influences their ability to intercalate DNA. Compounds that successfully intercalate DNA demonstrate in vivo antitumor activity, highlighting their potential in cancer treatment (Atwell et al., 1988).
Kappa-Opioid Receptor Ligands :
- N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, a related class, have been identified as selective κ-opioid receptor (KOR) ligands. These compounds are nonbasic and demonstrate exclusive affinity for the KOR, indicating potential for new probes targeting the KOR for various therapeutic applications (Frankowski et al., 2010).
Propiedades
IUPAC Name |
N,N-diethylquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-16(4-2)14(17)12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKOQPHVBZMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethylquinoline-8-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

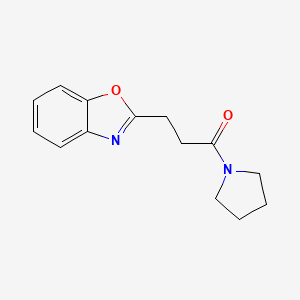
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

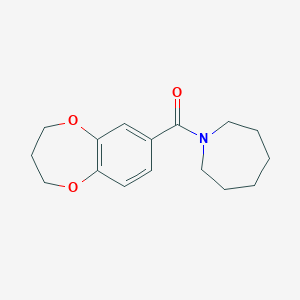
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
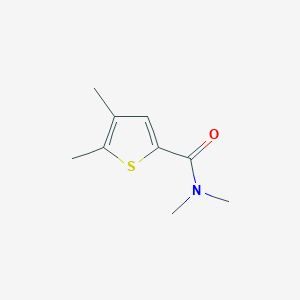
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
